1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines This compound is characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with 1-(2-methoxyphenyl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2-methoxyphenyl)piperazine can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The compound can be reduced under specific conditions to remove the methoxy groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of demethylated derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is thought to influence neurotransmitter systems in the brain, which could explain its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)piperazine: Similar structure but lacks the methoxy groups.
1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the dimethoxy-methylphenyl group.
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine: Similar structure but contains a pyridinyl group instead of a methoxyphenyl group.
Uniqueness
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16-19(24-2)10-9-17(21(16)26-4)15-22-11-13-23(14-12-22)18-7-5-6-8-20(18)25-3/h5-10H,11-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLQZHFCFUVKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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